Cyanine7 DBCO

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Cyanine7 DBCO combines a Cy7 NIR fluorophore (Ex/Em ~750/773 nm) with a DBCO group for copper-free SPAAC with azide-functionalized biomolecules. It delivers 4.24-fold higher signal-to-background ratios than Cy5-DBCO in live-animal imaging, with deep tissue penetration and minimal autofluorescence. The non-sulfonated form (Φ=0.30, ε=199,000 M⁻¹cm⁻¹) provides 25% higher quantum yield than Sulfo-Cy7 DBCO. pH stable from 4–10. Ideal for in vivo imaging, flow cytometry (633/635 nm excitation, 780/60 nm filter), and FRET-based sensors (90% Cy5 quenching in 90 min with Cy5-azide). Verify Cy7-compatible instrument filters before ordering.

Molecular Formula C58H65F6N4O2P
Molecular Weight 995.1 g/mol
Cat. No. B13894255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine7 DBCO
Molecular FormulaC58H65F6N4O2P
Molecular Weight995.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1
InChIKeyBCPAGJWDXBIMJR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine7 DBCO: Near-Infrared Fluorescent Probe for Copper-Free Click Chemistry Bioconjugation


Cyanine7 DBCO (CAS: 2692677-77-1; also referred to as Cy7 DBCO or DBCO-Cy7) is a near-infrared (NIR) fluorescent dye conjugate comprising a Cyanine7 (Cy7) fluorophore covalently linked to a dibenzocyclooctyne (DBCO) moiety . The DBCO group enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules, forming stable triazole linkages without cytotoxic copper catalysts . The Cy7 fluorophore exhibits absorption at approximately 750 nm and emission at 773 nm , positioning its signal within the NIR tissue transparency window where biological autofluorescence and light scattering are minimized . This dual-function architecture allows selective, bioorthogonal labeling of proteins, peptides, nucleic acids, and other azide-tagged molecules under physiological conditions .

Why Cyanine7 DBCO Cannot Be Interchanged with Other Cyanine-DBCO Conjugates or NIR Labeling Reagents


Generic substitution among Cyanine-DBCO conjugates or alternative NIR labeling reagents fails because critical performance parameters—including spectral compatibility with instrumentation, fluorescence quantum yield, water solubility requirements, and bioorthogonal reaction kinetics—vary substantially across compounds [1]. Cyanine7 DBCO occupies a specific spectral window (Ex/Em ~750/773 nm) that aligns with widely available 633/635 nm laser lines on flow cytometers and IVIS imaging systems, while Cyanine5.5 DBCO (Ex/Em ~745/785 nm) and Cyanine7.5 DBCO (Ex/Em ~788/808 nm) occupy distinct optical channels incompatible with Cy7-optimized filter sets [1]. Furthermore, alternative DBCO-free NIR labeling approaches—such as Cy7-NHS ester or Cy7-maleimide—target primary amines or thiols respectively, offering site-specificity but lacking the bioorthogonal selectivity that Cyanine7 DBCO provides through azide-directed SPAAC chemistry, which avoids cross-reactivity with endogenous cellular nucleophiles [1].

Quantitative Differentiation Evidence: Cyanine7 DBCO Versus Closest Analogs and Alternative Labeling Approaches


Copper-Free Click Chemistry Kinetics: Cyanine7 DBCO (SPAAC) Versus Cy7-Alkyne (CuAAC) Reaction Rates

Cyanine7 DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant ranging from 0.3 to 0.9 M−1·s−1, as reported for the DBCO-azide reaction [1]. By contrast, alternative Cy7 labeling using terminal alkyne-functionalized dyes (e.g., Cy7-alkyne) requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, while faster in idealized in vitro conditions, introduces copper(I) ions that are cytotoxic to living cells and can chelate or precipitate proteins in complex biological media [1]. The quantitative kinetic data indicate that Cyanine7 DBCO achieves efficient conjugation within minutes to hours under physiological conditions without copper toxicity, whereas CuAAC-based labeling is restricted to fixed cells or purified biomolecule systems [1].

Bioorthogonal Chemistry Click Chemistry Bioconjugation

In Vivo Signal-to-Background Ratio: Cyanine7 DBCO (Cy7) Versus Cyanine5 DBCO (Cy5) in Live Animal Imaging

In a controlled comparative study, Cy7-DBCO-labeled Porphyromonas gingivalis (Cy7-Pg) and Cy5-DBCO-labeled bacteria (Cy5-Pg) were administered orally to C57BL/6J mice and imaged using an IVIS Spectrum system [1]. The Cy7-Pg group exhibited signal-to-background ratios approximately 4.24-fold higher (t = 6.893, P < 0.01) at 1 hour and 3.77-fold higher (t = 4.407, P < 0.05) at 3 hours post-administration compared to the Cy5-Pg group [1]. Both probes demonstrated linear fluorescence-concentration correlation (R² = 0.97) and remained stable for 3 hours in co-culture conditions [1]. The superior in vivo performance of Cy7-DBCO is attributable to the longer NIR emission of Cy7 (~773 nm) relative to Cy5 (~670 nm), which benefits from reduced tissue autofluorescence and deeper photon penetration in the NIR-I window [1].

In Vivo Imaging NIR Fluorescence Preclinical Imaging

Bioorthogonal Quenching Efficiency: Cyanine7 DBCO as FRET Acceptor for Cy5 Donor

Cyanine7 DBCO functions as an efficient bioorthogonal quencher when paired with Cy5-azide (N3-Cy5-COOH) in a FRET-based system . Upon SPAAC conjugation between Cyanine7 DBCO and N3-Cy5-COOH, the fluorescence emission of Cy5 decreases by 90% within 90 minutes, with rapid signal attenuation observable within 2–5 minutes . This property distinguishes Cyanine7 DBCO from non-quenching Cy7 derivatives that lack the DBCO-mediated proximity effect required for efficient FRET pairing. The quenching efficiency is a direct consequence of the spectral overlap between Cy5 emission (~670 nm) and Cy7 absorption (~750 nm), combined with the DBCO-azide cycloaddition that brings the two fluorophores into close molecular proximity .

FRET Fluorescence Quenching Bioorthogonal Probes

Water Solubility and pH Stability: Cyanine7 DBCO (Chloride/Hexafluorophosphate Forms) Versus Sulfo-Cyanine7 DBCO

Cyanine7 DBCO (non-sulfonated, chloride or hexafluorophosphate salt forms) exhibits good solubility in organic solvents including DMF, DMSO, and DCM [1]. Its fluorescence remains stable across a broad pH range of 4 to 10 . In contrast, Sulfo-Cyanine7 DBCO, the sulfonated water-soluble derivative, demonstrates extremely high water solubility enabling direct aqueous-phase labeling without organic co-solvents . However, this enhanced water solubility comes with trade-offs: Sulfo-Cyanine7 DBCO exhibits a lower extinction coefficient (ε = 240,600 M−1·cm−1) and reduced quantum yield (Φ = 0.24) compared to the non-sulfonated Cyanine7 DBCO (ε = 199,000 M−1·cm−1; Φ = 0.30) . The choice between these forms depends on application requirements: Cyanine7 DBCO is preferred for organic-phase conjugation or when higher brightness (quantum yield × extinction coefficient) is critical, whereas Sulfo-Cyanine7 DBCO is selected when aqueous solubility and minimal non-specific hydrophobic interactions are paramount .

Solubility Stability Bioconjugation

Instrumentation Spectral Compatibility: Cyanine7 DBCO Versus Cyanine7.5 DBCO for Flow Cytometry and IVIS Systems

Cyanine7 DBCO is spectrally optimized for detection using widely available 633 nm or 635 nm laser lines in flow cytometers and IVIS in vivo imaging systems . The Cy7 fluorophore exhibits excitation/emission maxima of approximately 750/773 nm [1], which aligns precisely with standard Cy7 filter sets and detector configurations . In contrast, Cyanine7.5 DBCO, while also an NIR dye, exhibits red-shifted emission at approximately 788/808 nm , placing it in a distinct spectral channel (typically designated as Cy7.5 or Alexa Fluor 790) that requires different filter sets and may not be supported on all imaging platforms. For multi-parameter flow cytometry panels where Cy7, Cy5, and Cy5.5 channels are already occupied, Cyanine7 DBCO provides a distinct and well-separated NIR channel that minimizes spectral overlap and compensation requirements .

Flow Cytometry In Vivo Imaging Spectral Compatibility

Optimal Scientific and Procurement Application Scenarios for Cyanine7 DBCO


In Vivo Small Animal NIR Fluorescence Imaging with Copper-Free Click Labeling

Cyanine7 DBCO is the preferred reagent for in vivo imaging studies requiring copper-free click chemistry labeling of azide-modified biomolecules. The 4.24-fold higher signal-to-background ratio at 1 hour compared to Cy5-DBCO [1] makes Cyanine7 DBCO the superior choice for bacterial tracking, tumor imaging, and biodistribution studies in live mice. The NIR emission at 773 nm ensures deep tissue penetration with minimal autofluorescence, while the DBCO SPAAC kinetics (0.3–0.9 M−1·s−1) enable efficient conjugation without copper toxicity. Researchers should select Cyanine7 DBCO over Cy5-DBCO for any application where maximizing in vivo detection sensitivity is critical.

Multi-Parameter Flow Cytometry Requiring Distinct NIR Channel Detection

For multi-parameter flow cytometry panels where 633 nm or 635 nm laser excitation is available, Cyanine7 DBCO provides a well-separated NIR detection channel (Ex/Em ~750/773 nm) [1] that minimizes spectral overlap with commonly used fluorophores such as FITC, PE, APC, and PerCP [1]. Its pH stability from 4 to 10 [1] ensures consistent fluorescence intensity across diverse staining and fixation protocols. Procurement teams should verify that existing cytometer filter configurations include a Cy7-compatible channel (typically 780/60 nm bandpass) before selecting Cyanine7 DBCO over alternative NIR dyes with different spectral profiles.

FRET-Based Activatable Probe Design with Cy5/Cy7 Donor-Acceptor Pairing

Cyanine7 DBCO is uniquely suited for constructing FRET-based molecular beacons and protease sensors when paired with Cy5-azide. The documented 90% quenching of Cy5 fluorescence within 90 minutes of DBCO-azide conjugation [1] provides a validated, quantitative FRET efficiency that enables ratiometric or turn-on fluorescence readouts. This application is specific to Cyanine7 DBCO (not Sulfo-Cyanine7 DBCO or other Cy7 derivatives lacking the DBCO-azide proximity effect) and should be prioritized for assays requiring activatable NIR fluorescence signals with high signal-to-noise ratios.

Organic-Phase Bioconjugation Requiring Maximum Fluorescence Brightness

When conjugation must be performed in organic solvents (DMF, DMSO, or DCM) or when maximal fluorescence brightness is the primary selection criterion, non-sulfonated Cyanine7 DBCO (Φ = 0.30; ε = 199,000 M−1·cm−1) [1] is preferable to the water-soluble Sulfo-Cyanine7 DBCO variant (Φ = 0.24) . The 25% higher quantum yield of Cyanine7 DBCO translates directly to improved detection sensitivity in fluorescence microscopy, plate reader assays, and other quantitative fluorescence applications. This selection criterion is particularly relevant for labeling hydrophobic biomolecules, preparing DMSO-soluble stock solutions, or when labeling density must be minimized to preserve biomolecule function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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